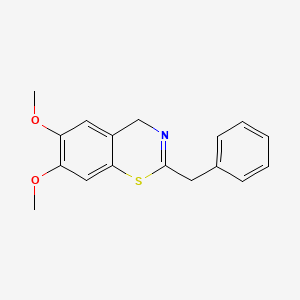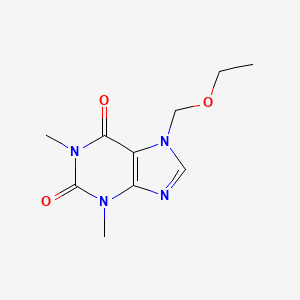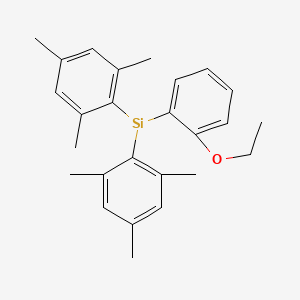
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is a complex organosilicon compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a silicon atom bonded to two 2,4,6-trimethylphenyl groups and one 2-ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl typically involves the reaction of 2-ethoxyphenylsilane with 2,4,6-trimethylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures a consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl ethers.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The silicon atom in the compound plays a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
Propiedades
Número CAS |
66338-90-7 |
|---|---|
Fórmula molecular |
C26H31OSi |
Peso molecular |
387.6 g/mol |
InChI |
InChI=1S/C26H31OSi/c1-8-27-23-11-9-10-12-24(23)28(25-19(4)13-17(2)14-20(25)5)26-21(6)15-18(3)16-22(26)7/h9-16H,8H2,1-7H3 |
Clave InChI |
HWHJBLBGFNTJGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



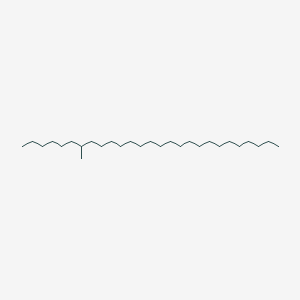
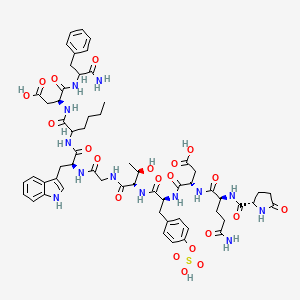
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
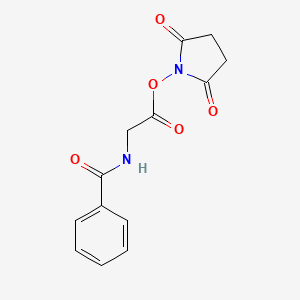
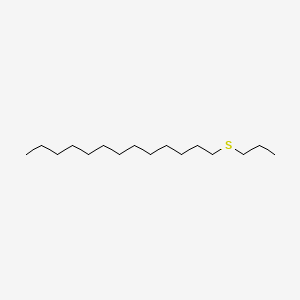
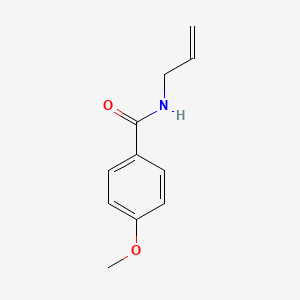
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
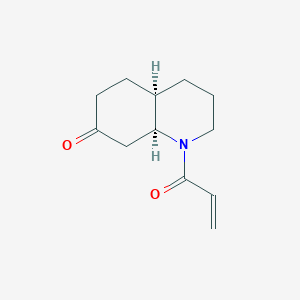
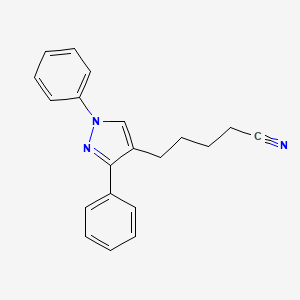
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
